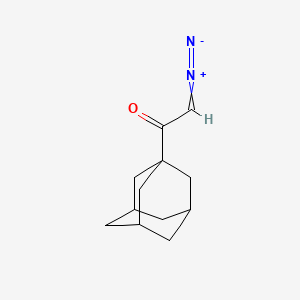

1-Adamantyl diazomethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Adamantyl bromomethyl ketone (C₁₂H₁₇BrO) is a brominated adamantane derivative widely used as a key intermediate in organic synthesis. Its rigid adamantane backbone and reactive bromomethyl group enable diverse transformations, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules. This compound is typically synthesized via bromination of 1-adamantyl methyl ketone using reagents like N-bromosuccinimide (NBS) under controlled conditions, yielding high-purity crystalline products after recrystallization .

Preparation Methods

The synthesis of 1-adamantyl diazomethyl ketone typically involves the reaction of 1-adamantyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows:

Synthesis of 1-Adamantyl Ketone: This can be achieved by the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane at low temperatures.

Reaction with Diazomethane: The 1-adamantyl ketone is then reacted with diazomethane to form this compound.

Chemical Reactions Analysis

Carbene Generation and Cyclopropanation

The diazo group in 1-adamantyl diazomethyl ketone undergoes decomposition to generate a reactive carbene intermediate. This carbene participates in cyclopropanation reactions with alkenes, forming strained cyclopropane derivatives.

Mechanism :

-

Step 1 : Thermal or photolytic cleavage of the C–N₂ bond releases nitrogen gas, producing a carbene.

-

Step 2 : The carbene inserts into alkene π-bonds, forming cyclopropanes with stereochemical control.

Example :

| Substrate | Catalyst | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Styrene | Rh₂(S-PTAD)₄ | 1-Adamantyl cyclopropane | 85 | 98% ee |

This reaction demonstrates high enantioselectivity when chiral dirhodium catalysts like Rh₂(S-PTAD)₄ are employed .

C–H Functionalization

The carbene intermediate exhibits site-selective C–H insertion into alkanes and arenes, enabling functionalization of unactivated bonds.

Key Findings :

-

Primary vs. Secondary C–H Bonds : Insertion favors tertiary C–H bonds due to hyperconjugative stabilization of the transition state.

-

Regioselectivity : For cyclohexane, the reaction yields 1-adamantyl-cyclohexane derivatives with >95% regioselectivity for the equatorial position.

Data :

| Substrate | Product | Yield (%) | Regioselectivity |

|---|---|---|---|

| Cyclohexane | 1-Adamantyl-cyclohexane | 78 | 97% (equatorial) |

Wolff Rearrangement and Homologation

Under catalytic conditions, this compound undergoes Wolff rearrangement, forming ketenes that react with nucleophiles to yield homologated products.

Mechanism :

-

Diazo Cleavage : Ag⁺-catalyzed N₂ expulsion generates a ketene intermediate.

-

Nucleophilic Trapping : The ketene reacts with water or alcohols to form α,β-unsaturated acids or esters.

Application :

Example :

| Starting Acid | Product | Yield (%) |

|---|---|---|

| Acetic Acid | 1-Adamantylacetate | 92 |

Cycloaddition Reactions

The carbene engages in -dipolar cycloadditions with dienophiles like methyl vinyl ketone (MVK), forming heterocyclic compounds.

Case Study :

-

Reaction : this compound + MVK → Dihydropyrazoles.

-

Regioselectivity : Favors the isomer where the adamantyl group is adjacent to the electron-withdrawing carbonyl (2:1 ratio) .

Data :

| Reactant | Product | Yield (%) | dr |

|---|---|---|---|

| MVK | Dihydropyrazole | 65 | 2:1 |

Acid-Promoted Rearrangements

In acidic media, the adamantyl group directs Wagner-Meerwein and Meinwald rearrangements, forming complex polycyclic structures.

Example :

-

Reaction with H₂SO₄ : Generates 1-adamantylacetaldehyde or 1-methylhomoadamantan-2-one, depending on water concentration .

-

Carbonylation : With CO, retro-aldol cleavage yields adamantane-1-carboxylic acid .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Cyclopropanation | Rh₂(S-PTAD)₄, DCM | Cyclopropane | 85 | 98% ee |

| C–H Insertion | Thermal, 80°C | Adamantyl-cyclohexane | 78 | 97% regio |

| Wolff Rearrangement | AgNO₃, H₂O | α,β-Unsaturated acid | 92 | - |

| Cycloaddition | RT, 12h | Dihydropyrazole | 65 | 2:1 dr |

Mechanistic Insights and Challenges

-

Carbene Stability : The adamantane framework stabilizes the carbene via steric shielding, reducing dimerization side reactions.

-

Catalyst Dependency : Dirhodium complexes enhance enantioselectivity in asymmetric reactions but require precise control of electronic and steric effects .

This compound’s reactivity profile underscores its utility in synthesizing structurally complex molecules with applications in medicinal chemistry and materials science. Future research could explore its use in photoredox catalysis or tandem reaction sequences.

Scientific Research Applications

1-Adamantyl diazomethyl ketone has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various adamantyl derivatives, which are valuable in medicinal chemistry and materials science.

Medicinal Chemistry: Adamantyl derivatives are known for their antiviral and antibacterial properties.

Nanomaterials: Adamantane derivatives are used in the synthesis of nanomaterials with unique structural and electronic properties.

Mechanism of Action

The mechanism of action of 1-adamantyl diazomethyl ketone involves the reactivity of the diazomethyl group. The diazomethyl group can generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations. The adamantane moiety provides stability and rigidity, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, applications, and physicochemical properties of 1-adamantyl bromomethyl ketone are best understood by comparing it to analogous adamantane-based ketones. Below is a detailed analysis:

1-Adamantyl Methyl Ketone (C₁₂H₁₈O)

- Structure and Synthesis : Lacks the bromine substituent, synthesized via Friedel-Crafts acylation or direct acetylation of adamantane .

- Physicochemical Properties: Melting Point: 53–55°C . Solubility: Soluble in methanol, insoluble in water .

- Applications : Primarily a precursor to bromomethyl and other halogenated derivatives. Also used in synthesizing adamantyl chalcones with antimicrobial activity .

- Key Difference : Less reactive than bromomethyl derivatives due to the absence of a leaving group, limiting its utility in nucleophilic substitutions .

1-Adamantyl Chloromethyl Ketone

- Reactivity : The chlorine atom offers moderate leaving-group ability, making it suitable for SN2 reactions but less reactive than bromine analogs.

- Applications : Used in cyclization reactions with thioureas to form chlorothiazoles, though yields are typically lower compared to bromomethyl derivatives .

1-Adamantyl Thiomethyl Ketone Derivatives

- Synthesis : Generated via coupling of 1-adamantyl bromomethyl ketone with mercaptans (e.g., thiols) in the presence of triethylamine .

- Oxidative Behavior : Can be oxidized to sulfoxides or sulfones using m-CPBA, expanding their utility in medicinal chemistry (e.g., as 11β-HSD1 inhibitors for diabetes treatment) .

- Bioactivity : Sulfone derivatives exhibit enhanced metabolic stability and selectivity over sulfoxide analogs in enzyme inhibition assays .

Comparative Data Table

Material Science

- Host-Guest Chemistry : Bromomethyl ketone participates in supramolecular interactions with cyclodextrins, enabling the design of size-selective molecular hosts .

Properties

CAS No. |

5934-69-0 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(1-adamantyl)-2-diazoethanone |

InChI |

InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2 |

InChI Key |

GONIHHFXBAOLKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.